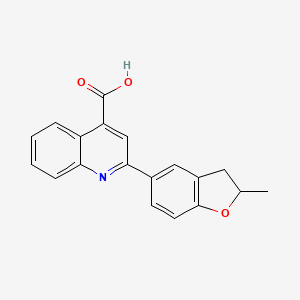
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound combines the structural features of benzofuran and quinoline, making it a unique candidate for various scientific research applications.
作用机制
Target of action
The compound “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” contains a benzofuran ring, which is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical pathways
Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The solubility and stability of the compound could be influenced by the benzofuran ring and the carboxylic acid group .
Result of action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as temperature and pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the enantioselective reduction of homobenzylic ketones using a chiral spiroborate ester catalyst . This step is followed by the cyclization of the intermediate to form the benzofuran ring. The quinoline moiety is then introduced through a series of condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient reaction conditions to minimize waste and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Various substituents can be introduced at different positions on the benzofuran or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran derivatives.
科学研究应用
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
相似化合物的比较
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the quinoline moiety.
Quinoline-4-carboxylic acid: Contains the quinoline structure but not the benzofuran ring.
Uniqueness
The combination of benzofuran and quinoline structures in 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid provides a unique set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXYVGXFLZVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














